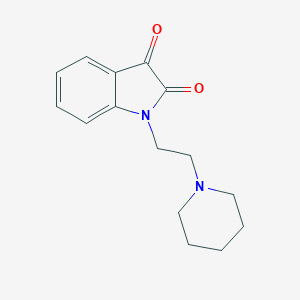

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione, also known as compound 1, is a novel small molecule that has been extensively studied for its potential therapeutic properties. It is a synthetic compound that belongs to the class of indole-2,3-dione derivatives, which have been shown to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Anticancer Applications

Piperidine derivatives have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the replication process of certain viruses .

Antimalarial Applications

The antimalarial properties of piperidine derivatives have been explored in recent years . These compounds have shown potential in inhibiting the life cycle of the malaria parasite .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections .

Antihypertensive Applications

Piperidine derivatives have been used in the treatment of hypertension . They can help lower blood pressure by relaxing blood vessels .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation by inhibiting certain enzymes in the body .

Anti-Alzheimer Applications

Piperidine derivatives have shown potential in the treatment of Alzheimer’s disease . They can help slow down the progression of the disease by inhibiting the formation of amyloid plaques .

Antipsychotic Applications

Piperidine derivatives have been used in the treatment of various psychiatric disorders . They can help regulate mood and behavior by interacting with certain receptors in the brain .

Mécanisme D'action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are often involved in the synthesis of biologically active substances .

Mode of Action

Piperidine derivatives have been associated with a variety of biological activities, including anti-inflammatory properties .

Biochemical Pathways

Piperidine derivatives have been associated with various pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Piperidine derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

Like all drugs, the action of piperidine derivatives can be influenced by various environmental factors, including ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

1-(2-piperidin-1-ylethyl)indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-14-12-6-2-3-7-13(12)17(15(14)19)11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVRMGYEEWZCGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-piperidin-1-ylethyl)-1H-indole-2,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Naphthalen-1-yl-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B415622.png)

![3-bromo-5-(4-bromo-2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415625.png)

![ethyl 4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B415628.png)

![8-Bromo-4-(4-nitro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415630.png)

amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B415631.png)

![4-Naphthalen-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415634.png)

![1,3a,13,13a-Tetrahydrocyclopenta[4,5]pyrido[3,2,1-kl]phenothiazine](/img/structure/B415635.png)

![4-[(4-Chlorobenzyl)oxy]benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415637.png)

![4-(2,3-Dichloro-phenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B415639.png)

![5-[3-({4-Nitrobenzyl}oxy)-4-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B415641.png)

![3-Allyl-5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B415645.png)